Scaffold-Enabling Evidence: Proven Nanomolar Kinase Inhibition by 2,6-Naphthyridine-5-one Derivatives in Head-to-Head Isomer Comparison
The 2,6-naphthyridin-5-one core is validated as an ATP-competitive kinase inhibitor scaffold. Compound 11 derived from this template inhibits novel PKC isozymes δ, ε, η, θ with IC₅₀ values of 20, 5, 5, and 77 nM respectively, achieving 11–180-fold selectivity over classical PKC isotypes α/β [1]. In contrast, 1,6-naphthyridine-based inhibitors (e.g., the CDK8/19 ligand series) show a fundamentally different kinase selectivity profile, targeting CDK8/19 rather than PKC [2]. This isomer-dependent target engagement demonstrates that the 2,6-nitrogen arrangement is not interchangeable with other naphthyridine isomers for PKC-driven projects.
| Evidence Dimension | Kinase inhibition potency and selectivity (scaffold-level comparison) |
|---|---|
| Target Compound Data | 2,6-naphthyridine-5-one derived Compound 11: PKCδ IC₅₀ = 20 nM, PKCε IC₅₀ = 5 nM, PKCη IC₅₀ = 5 nM, PKCθ IC₅₀ = 77 nM; 11–180-fold selectivity over PKCα/β. |
| Comparator Or Baseline | 1,6-Naphthyridine scaffold (e.g., 2,8-disubstituted-1,6-naphthyridines): targets CDK8/19, no reported PKC inhibition; 1,5-naphthyridine scaffold: reported for PDE5, c-Kit/VEGFR-2, but not for novel PKC isozymes. |
| Quantified Difference | 2,6-isomer uniquely delivers potent novel PKC inhibition; other isomers target different kinase families entirely. |
| Conditions | Biochemical IC₅₀ assays using recombinant PKC isozymes; in vitro selectivity panel across classical PKC isotypes α/β. |
Why This Matters
Procurement of a 2,6-naphthyridine-based building block is essential for synthetic programs targeting novel PKC isozymes; other naphthyridine isomers will not deliver this kinase selectivity profile.
- [1] van Eis MJ, Evenou JP, Floersheim P, et al. 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes. Bioorg Med Chem Lett. 2011;21(24):7367-7372. doi:10.1016/j.bmcl.2011.10.025. View Source
- [2] Czodrowski P, Mallinger A, Wienke D, et al. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. ACS Med Chem Lett. 2016;7(4):379-384. doi:10.1021/acsmedchemlett.5b00482. View Source
